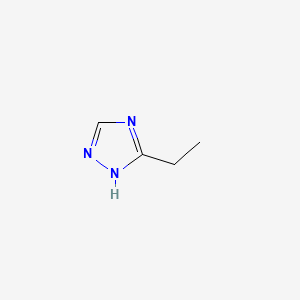

3-Ethyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIPHBYZUMQFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225058 | |

| Record name | 3-Ethyl-1,2,4(1H)-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7411-16-7 | |

| Record name | 3-Ethyl-1,2,4(1H)-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-1,2,4(1H)-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 3-Ethyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the Physicochemical Properties of 3-Ethyl-1H-1,2,4-triazole

Authored by a Senior Application Scientist

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound that belongs to the s-triazole (symmetrical triazole) family. The 1,2,4-triazole ring is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1][2] This scaffold is present in numerous FDA-approved drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole, highlighting its therapeutic relevance.[3][4][5]

A comprehensive understanding of the physicochemical properties of substituted triazoles like this compound is paramount for professionals in drug discovery and development. These properties—spanning from acidity and lipophilicity to solubility and spectral characteristics—govern a molecule's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets. This guide provides an in-depth analysis of these core properties, supported by experimental protocols and field-proven insights.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 7411-16-7 | [6][7][8][9][10] |

| Molecular Formula | C₄H₇N₃ | [6][7][10] |

| Molecular Weight | 97.12 g/mol | [6][7][10][11] |

| SMILES | CCC1=NNC=N1 | [7] |

| InChIKey | JDIPHBYZUMQFQV-UHFFFAOYSA-N | [11] |

Molecular Structure and Tautomerism

The 1,2,4-triazole ring is an aromatic, five-membered heterocycle containing two carbon and three nitrogen atoms. Due to proton migration, it can exist in different tautomeric forms. For 3-Ethyl-1,2,4-triazole, the primary tautomers are the 1H- and 4H- forms. The 1H-tautomer is generally considered more stable.[12] This tautomerism is a critical feature, as it influences the molecule's hydrogen bonding potential and its ability to act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogens).[1][2]

Caption: Tautomeric forms of 3-Ethyl-1,2,4-triazole.

Core Physicochemical Properties

The following table summarizes the key experimental and predicted physicochemical properties of this compound, which are essential for its handling, formulation, and application in research.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments and Significance |

| Melting Point | 61-62 °C | Indicates the compound is a solid at room temperature.[6] |

| Boiling Point | 235.3 °C (at 760 mmHg) | Relatively high boiling point suggests strong intermolecular forces.[6] |

| Density (Predicted) | 1.116 ± 0.06 g/cm³ | Useful for formulation and process chemistry calculations.[6] |

| Flash Point | 110.4 °C | Important for safety and handling protocols.[6] |

| pKa (Acidic) | ~10.26 (Predicted) | Refers to the deprotonation of the N-H group. Based on parent 1,2,4-triazole.[3] |

| pKa (Basic) | ~2.45 (Predicted) | Refers to the protonation of a ring nitrogen. Based on parent 1,2,4-triazole.[3] |

| LogP (XLogP3) | 0.8 | Indicates balanced lipophilicity, favorable for drug candidates.[6][11] |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Suggests good potential for oral bioavailability (typically <140 Ų).[6][7] |

| Hydrogen Bond Donor Count | 1 | The N-H group can donate a hydrogen bond.[6][7] |

| Hydrogen Bond Acceptor Count | 2 | The two pyridine-like nitrogen atoms can accept hydrogen bonds.[6][7] |

| Rotatable Bond Count | 1 | The C-C bond of the ethyl group, indicating low conformational flexibility.[6][7] |

In-Depth Analysis and Experimental Protocols

Acidity, Basicity, and pKa Determination

Expertise & Experience: The 1,2,4-triazole nucleus is amphoteric, meaning it can act as both a weak acid and a weak base.[3] The acidic character comes from the pyrrole-type N-H proton (pKa ≈ 10.26), while the basicity arises from the lone pair of electrons on the pyridine-type nitrogens (pKa of the conjugate acid ≈ 2.45).[3] These pKa values are critical in drug development as they determine the ionization state of the molecule at physiological pH (≈7.4), which in turn dictates its solubility, membrane permeability, and binding to target proteins. For this compound, the electron-donating nature of the ethyl group is expected to have a minor, but measurable, effect on these values compared to the unsubstituted parent triazole.

Trustworthiness (Self-Validating Protocol): Potentiometric titration is the gold-standard method for pKa determination. The protocol's integrity is maintained by calibrating the pH meter with at least three standard buffers spanning the expected pKa range and by performing a blank titration of the solvent system to correct for its own acidity or basicity.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent (e.g., water or a methanol/water mixture for compounds with low aqueous solubility).

-

Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 2.0, 7.0, 11.0).

-

Titration (Basic pKa): Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise aliquots. Record the pH after each addition.

-

Titration (Acidic pKa): In a separate experiment, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accuracy, use the first or second derivative of the titration curve to precisely locate the equivalence point(s).

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity and LogP Determination

Expertise & Experience: Lipophilicity, quantified as the partition coefficient (LogP), is a measure of a compound's differential solubility between an immiscible lipid (e.g., n-octanol) and aqueous phase. It is a crucial predictor of a drug's ability to cross cell membranes. The computed LogP (XLogP3) for this compound is 0.8, indicating a well-balanced profile.[6] The inherent polarity of the triazole ring helps to temper the lipophilicity of attached alkyl groups, often improving aqueous solubility and reducing metabolic liabilities.[1] A LogP value between 0 and 3 is often considered optimal for oral drug absorption.

Trustworthiness (Self-Validating Protocol): The Shake-Flask method (OECD 107) is a classic and reliable technique. Its validity is ensured by using high-purity, mutually saturated solvents (n-octanol and water), maintaining a constant temperature, and analyzing the concentration in both phases to confirm mass balance.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Combine a known volume of the sample solution with a known volume of the saturated n-octanol in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

References

- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 7411-16-7 [chemicalbook.com]

- 9. 7411-16-7|this compound|BLD Pharm [bldpharm.com]

- 10. scbt.com [scbt.com]

- 11. 3-Ethyl-1,2,4(1H)-triazole | C4H7N3 | CID 23891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Tautomerism of 3-Ethyl-1H-1,2,4-triazole

Foreword: The Dynamic Nature of a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1][2][3] Its utility stems from a unique combination of features: metabolic stability, a capacity for diverse hydrogen bonding interactions, and a rigid framework that allows for precise orientation of substituents. However, to truly harness the potential of 1,2,4-triazole derivatives in drug design, researchers must look beyond a static two-dimensional structure. The triazole ring is subject to prototropic tautomerism—a dynamic equilibrium involving the migration of a proton between its nitrogen atoms.[4][5]

This phenomenon is not a mere chemical curiosity; it is a critical determinant of a molecule's physicochemical properties and, consequently, its biological activity. The predominant tautomeric form dictates the molecule's shape, dipole moment, and its ability to act as a hydrogen bond donor or acceptor, all of which govern its interaction with biological targets like enzymes and receptors.[4][6] This guide provides an in-depth analysis of the molecular structure and tautomeric landscape of a representative derivative, 3-Ethyl-1H-1,2,4-triazole, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Structure: this compound

This compound is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. An ethyl group is attached to the carbon at position 3.

The fundamental structure is characterized by a planar ring system where π-electrons are delocalized across the ring, conferring aromatic stability. The presence of three nitrogen heteroatoms creates a π-electron-deficient system, influencing the molecule's reactivity and electronic properties.

The Tautomeric Equilibrium: A System in Flux

For C-substituted 1,2,4-triazoles like the 3-ethyl derivative, annular prototropic tautomerism results in three possible isomers, distinguished by the location of the single hydrogen atom on the ring's nitrogen atoms.[4][9]

The equilibrium between these forms is a critical aspect of the molecule's identity in both solution and biological systems.

Caption: Annular tautomeric equilibrium of 3-Ethyl-1,2,4-triazole.

Relative Stability and Influencing Factors

The relative population of each tautomer is governed by its thermodynamic stability. For the parent 1,2,4-triazole and many C-substituted derivatives, the stability order has been consistently shown through computational and experimental studies.[4][6]

-

General Stability Trend: 1H > 2H > 4H

Computational studies on the parent 1,2,4-triazole have shown the 1H-tautomer to be more stable than the 4H-tautomer by over 6 kcal/mol.[4] This pronounced stability is often attributed to reduced electrostatic repulsion between the lone pairs of electrons on adjacent nitrogen atoms in the 1H form compared to the 4H isomer.[4] The ethyl group at the C3 position is a weak electron-donating group and is not expected to significantly alter this fundamental stability order.

The tautomeric equilibrium is not static and is influenced by several factors:

-

Solvent Polarity: The polarity of the solvent can influence the equilibrium by differentially solvating the tautomers, which possess different dipole moments.

-

Physical State: The predominant tautomer in the solid state, determined by crystal packing forces, may differ from that in solution. X-ray and NMR studies have confirmed that many 3-substituted 1,2,4-triazoles exist as the 1H-tautomer in both the solid phase and in solution.[4]

-

Temperature: Changes in temperature can shift the equilibrium, although this effect is often less pronounced than solvent or substituent effects.

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopy and theoretical modeling is essential to definitively assign the structure and quantify the tautomeric populations of 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines.[5]

Quantum Chemical Calculations

Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful predictive tool. It allows for the calculation of key properties for each tautomer to determine their relative stabilities.

Table 1: Representative Calculated Properties of 1,2,4-Triazole Tautomers

| Property | 1H-Tautomer | 2H-Tautomer | 4H-Tautomer | Causality & Significance |

|---|---|---|---|---|

| Relative Energy (ΔG) | 0.00 kcal/mol (Reference) | ~1-3 kcal/mol | > 6 kcal/mol | Lower Gibbs free energy indicates higher thermodynamic stability. The 1H form is consistently the most stable.[4] |

| Dipole Moment | Lower | Intermediate | Higher | Affects solubility in polar solvents and interactions with polar biological environments. |

| NBO Charges | Distribution reflects stability | - | - | Natural Bond Orbital (NBO) analysis reveals charge distribution, explaining electrostatic interactions.[5] |

| HOMO/LUMO Gap | Higher | - | Lower | A larger HOMO-LUMO gap generally correlates with greater kinetic stability.[5] |

Note: Exact values are dependent on the computational method and basis set used. The values presented are illustrative based on general findings for substituted 1,2,4-triazoles.

Spectroscopic Verification

-

NMR Spectroscopy: Nuclear Magnetic Resonance is arguably the most powerful technique for studying tautomerism in solution. The chemical shifts of the ring proton (C5-H) and the nitrogen atoms (¹⁵N NMR) are highly sensitive to the electronic environment, which changes depending on the position of the migratory proton.[4][6]

-

UV-Vis Spectroscopy: Each tautomer has a unique set of electronic transitions. Experimental UV-Vis spectra can be compared with spectra simulated from theoretical calculations for each tautomer. By considering the Boltzmann weighting of the most stable forms, a composite simulated spectrum can be generated that should match the experimental data, confirming the tautomeric populations.[5][10]

-

X-ray Crystallography: Provides an unambiguous structural determination of the predominant tautomer in the solid state. Studies on similar compounds like 3-halo-1,2,4-triazoles have confirmed the N1-H tautomer in the crystal lattice.[4]

Representative Synthesis Protocol

The synthesis of 1,2,4-triazoles can be achieved through various cyclization strategies.[11][12][13] A common and reliable method involves the reaction of a hydrazine with formamide, which serves as both a reactant and a solvent.

Synthesis of this compound from Propionylhydrazide

This protocol describes a microwave-assisted synthesis, which is efficient and often leads to higher yields and purity.[12]

Materials & Reagents:

-

Propionylhydrazide

-

Formamide

-

Microwave reactor vials

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup: In a 10 mL microwave reactor vial, combine propionylhydrazide (1.0 mmol) and formamide (5.0 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 180°C for 30 minutes. The causality for using microwave heating is its ability to rapidly and uniformly heat the reaction mixture, significantly accelerating the cyclization and dehydration steps compared to conventional heating.

-

Workup: After cooling the reaction mixture to room temperature, pour it into distilled water (20 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). The choice of ethyl acetate is based on the expected polarity of the triazole product, ensuring efficient partitioning from the aqueous phase.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. This self-validating step removes residual water that could interfere with subsequent purification and characterization.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for the synthesis of this compound.

Implications for Drug Development

Understanding the tautomerism of this compound and its analogs is paramount for drug discovery. The 1,2,4-triazole moiety is a key component in numerous approved drugs, including the antifungals fluconazole and itraconazole.[11][14]

-

Receptor Binding: The position of the proton (N-H) defines the molecule's hydrogen bond donor/acceptor pattern. A 1H-tautomer presents a different interaction profile to a biological target than a 4H-tautomer. An incorrect assumption about the predominant tautomer can lead to flawed molecular modeling and structure-activity relationship (SAR) analysis.

-

Physicochemical Properties: Tautomerism influences pKa, logP, and solubility. These properties govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent applications and the protection of intellectual property.

Conclusion

This compound, while structurally simple, presents a rich and dynamic chemical nature dominated by annular tautomerism. The preference for the 1H-tautomer is a well-established principle for C-substituted triazoles, driven by fundamental electronic stability. This equilibrium, however, is responsive to environmental factors and must be rigorously characterized using a combination of high-level computational analysis and definitive spectroscopic techniques. For scientists in drug development, a thorough understanding of this tautomeric behavior is not an academic exercise but a prerequisite for the rational design of effective, targeted, and novel therapeutics. The insights and protocols presented in this guide serve as a foundational framework for interrogating and exploiting the complex chemistry of this vital heterocyclic system.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 3-Ethyl-1,2,4(1H)-triazole | C4H7N3 | CID 23891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 13. isres.org [isres.org]

- 14. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometric Fragmentation Pattern of 3-Ethyl-1H-1,2,4-triazole

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] A thorough understanding of the analytical characteristics of substituted triazoles is paramount for their identification, structural elucidation, and metabolic profiling. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable information on the molecular weight and structural features of these compounds through the analysis of their fragmentation patterns. This guide provides a detailed examination of the mass spectrometric behavior of 3-Ethyl-1H-1,2,4-triazole, a representative member of this important class of heterocyclic compounds. We will explore its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights grounded in the fundamental principles of mass spectrometry and the known chemical behavior of the 1,2,4-triazole ring system.

Molecular Structure and Properties

This compound possesses a molecular formula of C₄H₇N₃ and a molecular weight of 97.12 g/mol .[2][3][4] The structure consists of a five-membered 1,2,4-triazole ring substituted with an ethyl group at the 3-position. The presence of both proton-donating and proton-accepting sites within the triazole ring, along with the alkyl substituent, dictates its behavior in the mass spectrometer.

| Property | Value |

| Molecular Formula | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol |

| CAS Number | 7411-16-7 |

Electron Ionization (EI) Mass Spectrometry

The primary fragmentation of the 1,2,4-triazole ring under EI conditions often involves the expulsion of a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for many nitrogen-containing heterocyclic compounds.[1] For the parent 1H-1,2,4-triazole, this results in a major fragment ion at m/z 42.[1] Another common fragmentation pathway for substituted triazoles is the loss of a nitrogen molecule (N₂).

For this compound, the following fragmentation pathways are proposed:

-

α-Cleavage: The most favorable initial fragmentation is likely the cleavage of the C-C bond beta to the triazole ring (α-cleavage to the ring), leading to the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation at m/z 82 . This is a common fragmentation pathway for ethyl-substituted aromatic and heteroaromatic rings.

-

Loss of Ethene (McLafferty Rearrangement not possible): While loss of ethene is a common fragmentation for ethyl-substituted compounds, a direct McLafferty rearrangement is not possible due to the lack of a γ-hydrogen. However, a rearrangement followed by the elimination of ethene (C₂H₄) could lead to an ion at m/z 69 .

-

Ring Cleavage: Subsequent fragmentation of the triazole ring from the molecular ion or the primary fragment ions would be expected.

-

Loss of HCN from the molecular ion would yield a fragment at m/z 70 .

-

Loss of N₂ from the molecular ion would result in an ion at m/z 69 .

-

A retro-Diels-Alder type cleavage of the triazole ring could also occur.

-

Caption: Proposed EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with less extensive fragmentation compared to EI. The fragmentation of the pseudomolecular ion can be induced by increasing the cone voltage or through collision-induced dissociation (CID) in a tandem mass spectrometer.

Positive Ion Mode ESI-MS

In positive ion mode, this compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 98 . The fragmentation of this ion would likely proceed through the loss of small, stable neutral molecules.

Proposed fragmentation pathways for the [M+H]⁺ ion include:

-

Loss of N₂: The expulsion of a neutral nitrogen molecule is a common fragmentation pathway for protonated triazoles, which would lead to a fragment ion at m/z 70 .

-

Loss of Ethene: The elimination of ethene (C₂H₄) from the ethyl group would result in a protonated 1H-1,2,4-triazole ion at m/z 70 .

-

Loss of HCN: Cleavage of the triazole ring with the loss of hydrogen cyanide would produce a fragment ion at m/z 71 .

Caption: Proposed ESI (+) fragmentation of this compound.

Negative Ion Mode ESI-MS

In negative ion mode, the formation of a deprotonated molecule [M-H]⁻ at m/z 96 has been experimentally observed.[2] This is expected due to the acidic nature of the N-H proton on the triazole ring. The fragmentation of this anion is generally less common and would require higher collision energies. If fragmentation were to occur, it might involve the loss of the ethyl group or ring opening.

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This method is suitable for volatile and thermally stable compounds like this compound.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector: Split/splitless injector, 250 °C.

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (EI):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 35-300.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

This is a versatile method for a wide range of compounds, including those that are less volatile or thermally labile.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 10 µg/mL.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions (ESI):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive and/or negative ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (can be varied to induce fragmentation).

-

Desolvation Gas: Nitrogen at a flow of 600 L/hr.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-300.

-

Conclusion

The mass spectrometric fragmentation of this compound provides key structural information that is essential for its unambiguous identification. Under Electron Ionization, fragmentation is expected to be driven by α-cleavage of the ethyl group and characteristic cleavages of the triazole ring, including the loss of HCN and N₂. In Electrospray Ionization, the soft ionization primarily yields the protonated or deprotonated molecule, with fragmentation induced by increasing the cone voltage leading to the loss of small neutral molecules. The proposed fragmentation pathways, along with the provided experimental protocols, serve as a valuable resource for researchers and scientists working with this and related 1,2,4-triazole derivatives in the fields of medicinal chemistry, drug metabolism, and analytical sciences.

References

Foreword: Understanding the Critical Role of Solubility in Drug Development

An In-depth Technical Guide to the Solubility of 3-Ethyl-1H-1,2,4-triazole in Common Organic Solvents

In the landscape of pharmaceutical sciences and synthetic chemistry, the solubility of an active pharmaceutical ingredient (API) or an intermediate is a cornerstone property that dictates its fate in both synthetic reaction media and biological systems. For a molecule like this compound, a heterocyclic compound with significant potential in medicinal chemistry, a thorough understanding of its solubility profile is not merely academic—it is a critical enabler for process optimization, formulation development, and ensuring bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound in a range of common organic solvents, grounded in experimental data and theoretical principles. We will delve into the quantitative aspects of its solubility, the experimental methodologies for its determination, and the underlying physicochemical principles that govern its behavior in solution.

Physicochemical Profile of this compound

To comprehend the solubility characteristics of this compound, it is essential to first consider its molecular structure and inherent properties.

-

Structure: The molecule features a five-membered 1,2,4-triazole ring, which is aromatic and contains three nitrogen atoms, appended with an ethyl group at the 3-position.

-

Polarity and Hydrogen Bonding: The presence of the triazole ring, with its nitrogen heteroatoms, imparts significant polarity to the molecule. The N-H group allows it to act as a hydrogen bond donor, while the other nitrogen atoms can act as hydrogen bond acceptors. This dual capability is a primary determinant of its interaction with various solvents.

-

Physical State: At ambient conditions, this compound is a solid, meaning that the dissolution process involves overcoming the lattice energy of the crystal structure.

These features suggest that its solubility will be highly dependent on the solvent's ability to engage in hydrogen bonding and to overcome the solute-solute interactions within the crystal lattice.

Quantitative Solubility of this compound: Experimental Data

A systematic study of the solubility of this compound in fifteen common organic solvents was conducted at temperatures ranging from 283.15 K to 323.15 K. The mole fraction solubility (x) provides a fundamental measure of solubility and is presented below.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)

| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Methanol | 0.1836 | 0.2078 | 0.2343 | 0.2635 | 0.2956 | 0.3311 | 0.3703 | 0.4137 | 0.4618 |

| Ethanol | 0.1091 | 0.1245 | 0.1417 | 0.1608 | 0.1821 | 0.2058 | 0.2321 | 0.2614 | 0.2941 |

| n-Propanol | 0.0763 | 0.0872 | 0.0995 | 0.1132 | 0.1285 | 0.1456 | 0.1646 | 0.1857 | 0.2092 |

| Isopropanol | 0.0651 | 0.0746 | 0.0853 | 0.0972 | 0.1105 | 0.1254 | 0.1421 | 0.1607 | 0.1815 |

| n-Butanol | 0.0543 | 0.0621 | 0.0709 | 0.0808 | 0.0919 | 0.1043 | 0.1181 | 0.1336 | 0.1509 |

| Isobutanol | 0.0456 | 0.0522 | 0.0596 | 0.068 | 0.0774 | 0.0879 | 0.0996 | 0.1126 | 0.1272 |

| sec-Butanol | 0.0489 | 0.056 | 0.064 | 0.073 | 0.0831 | 0.0944 | 0.107 | 0.1211 | 0.1368 |

| n-Pentanol | 0.0411 | 0.047 | 0.0537 | 0.0612 | 0.0696 | 0.0789 | 0.0893 | 0.1009 | 0.1138 |

| Acetone | 0.1423 | 0.1628 | 0.1857 | 0.2113 | 0.2399 | 0.2719 | 0.3078 | 0.3481 | 0.3934 |

| 2-Butanone | 0.1098 | 0.1255 | 0.1432 | 0.1629 | 0.1849 | 0.2095 | 0.2369 | 0.2676 | 0.3019 |

| Cyclohexanone | 0.0987 | 0.113 | 0.1289 | 0.1466 | 0.1664 | 0.1885 | 0.2132 | 0.2408 | 0.2717 |

| Ethyl Acetate | 0.0387 | 0.0449 | 0.0521 | 0.0602 | 0.0694 | 0.0798 | 0.0916 | 0.1049 | 0.1199 |

| Methyl Acetate | 0.0571 | 0.0665 | 0.0773 | 0.0896 | 0.1037 | 0.1198 | 0.1382 | 0.1592 | 0.1832 |

| Acetonitrile | 0.0418 | 0.0485 | 0.0561 | 0.0647 | 0.0744 | 0.0854 | 0.0979 | 0.1121 | 0.1282 |

| N,N-Dimethylformamide | 0.2854 | 0.3183 | 0.354 | 0.3928 | 0.4348 | 0.4804 | 0.5298 | 0.5834 | 0.6416 |

Data extracted from the Journal of Chemical & Engineering Data.

Analysis of Solubility Trends

The experimental data reveals several key trends:

-

Effect of Temperature: In all solvents tested, the solubility of this compound increases with increasing temperature. This indicates that the dissolution process is endothermic, which is typical for the dissolution of a crystalline solid.

-

Solvent Polarity and Hydrogen Bonding: The highest solubility is observed in N,N-Dimethylformamide (DMF), a polar aprotic solvent with a high capacity for accepting hydrogen bonds. This is followed by the short-chain alcohols, with methanol showing the highest solubility among them. This highlights the importance of hydrogen bonding interactions between the N-H group of the triazole and the solvent molecules.

-

Alkyl Chain Length in Alcohols: Within the homologous series of n-alcohols (methanol to n-pentanol), the solubility decreases as the alkyl chain length increases. This is attributed to the decreasing polarity and hydrogen bonding capacity of the solvent as the nonpolar alkyl portion becomes more dominant.

-

Ketones and Esters: The solubility in ketones (acetone, 2-butanone, cyclohexanone) is moderate, while in esters (ethyl acetate, methyl acetate), it is generally lower. This reflects the different polarities and hydrogen bond accepting capabilities of these solvent classes.

-

Acetonitrile: Despite being a polar aprotic solvent, acetonitrile exhibits relatively low solvating power for this compound.

These trends can be rationalized by considering the principle of "like dissolves like." Solvents that are more similar in polarity and hydrogen bonding characteristics to this compound are more effective at solvating it.

Experimental Methodology for Solubility Determination: The Isothermal Gravimetric Method

A robust and widely accepted method for determining the solubility of solid compounds in liquids is the isothermal gravimetric method. This approach was utilized to obtain the data presented above.

Rationale and Self-Validation

The gravimetric method is a direct and absolute technique that relies on the precise measurement of mass. Its self-validating nature stems from reaching a state of thermodynamic equilibrium. The continuous stirring for a sufficient duration ensures that the solution is saturated, and the subsequent analysis of multiple samples from the supernatant confirms the attainment of a stable equilibrium concentration.

Experimental Workflow

Caption: Isothermal gravimetric solubility determination workflow.

Step-by-Step Protocol

-

Preparation: An excess amount of solid this compound is added to a known mass of the selected organic solvent in a sealed vessel. Using an excess of the solute is crucial to ensure that the solution reaches saturation.

-

Equilibration: The sealed vessel is placed in a precision thermostatic bath to maintain a constant temperature (e.g., ±0.1 K). The mixture is agitated vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is achieved.

-

Sampling: After the equilibration period, stirring is stopped, and the solid is allowed to settle. A sample of the clear supernatant is withdrawn using a pre-heated syringe to prevent premature crystallization. The syringe is fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

Analysis: The withdrawn sample is accurately weighed. The solvent is then removed under vacuum at a controlled temperature, and the remaining solid residue (the dissolved this compound) is weighed.

-

Calculation: The mole fraction solubility (x) is calculated from the mass of the dissolved solute and the mass of the solvent in the sample.

Theoretical Modeling of Solubility

To further enhance the predictive understanding of the solubility behavior, the experimental data can be correlated with thermodynamic models. Two commonly used models are the modified Apelblat equation and the λh (Buchowski) equation.

-

Modified Apelblat Equation: This is a semi-empirical model that describes the effect of temperature on the solubility of a solute in a given solvent. It is particularly useful for interpolating solubility data at temperatures not experimentally measured.

-

λh (Buchowski) Equation: This model is based on the concept of solution ideality and is often used to describe the solubility of solids in liquids.

The successful application of these models to the experimental data for this compound indicates a consistent and predictable thermodynamic behavior of the system.

Visualizing Intermolecular Interactions

The solubility of this compound is governed by a balance of intermolecular forces. A simplified representation of these interactions is shown below.

Caption: Key intermolecular forces in solution.

Conclusion and Future Directions

This guide has provided a detailed technical overview of the solubility of this compound in a variety of common organic solvents. The provided quantitative data, experimental protocol, and theoretical analysis offer a solid foundation for researchers and professionals in drug development and chemical synthesis. The strong dependence of solubility on solvent polarity and hydrogen bonding capability has been clearly demonstrated.

Future work could expand this knowledge base by:

-

Investigating solubility in binary solvent mixtures to allow for fine-tuning of solvent properties.

-

Studying the effect of pH on solubility in aqueous systems, which is critical for pharmaceutical applications.

-

Determining other key physicochemical properties, such as pKa and logP, to build a more complete profile of the molecule.

By building upon this fundamental understanding of solubility, the scientific community can more effectively harness the potential of this compound and its derivatives in the development of new chemical entities.

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 3-Ethyl-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 3-Ethyl-1H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical and materials science. Due to the limited publicly available data on this specific molecule, this document emphasizes the application of established analytical methodologies to characterize its thermal properties. We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis by coupled TGA-GC/MS. The guide explains the causality behind experimental choices, enabling researchers to generate reliable and reproducible data. Furthermore, a postulated degradation pathway for the 1,2,4-triazole ring system is proposed based on theoretical studies and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the thermal behavior of triazole-based compounds.

Introduction: The Critical Role of Thermal Stability

This compound belongs to a class of nitrogen-rich heterocyclic compounds that are foundational scaffolds in the development of a wide range of biologically active agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1][2] The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute. It dictates manufacturing process parameters (e.g., drying, milling, and formulation), storage conditions, and ultimately, the safety and efficacy of the final drug product.

An uncharacterized thermal profile can lead to:

-

Unexpected Degradation: Formation of potentially toxic impurities during processing or storage.

-

Loss of Potency: Reduction in the effective concentration of the API.

-

Physical Form Changes: Polymorphic transitions or melting, affecting bioavailability.

-

Runaway Reactions: Exothermic decomposition posing significant safety hazards in large-scale production.[3]

This guide provides the necessary theoretical grounding and practical, step-by-step protocols to thoroughly investigate the thermal behavior of this compound.

Core Analytical Techniques for Thermal Profile Assessment

The comprehensive thermal analysis of a compound relies on a suite of complementary techniques. For this compound, the primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5] To identify the products of decomposition, Evolved Gas Analysis (EGA) is the gold standard.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the definitive technique for determining decomposition temperatures and quantifying mass loss events.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[7] DSC identifies thermodynamic transitions such as melting (endotherm) and decomposition (exotherm).

-

Evolved Gas Analysis (EGA): Identifies the chemical nature of volatile products released during decomposition. Coupling the outlet of a TGA instrument to a Fourier-Transform Infrared Spectrometer (FTIR) or a Gas Chromatograph-Mass Spectrometer (GC-MS) provides real-time structural information on the degradation products.[8][9]

Experimental Protocols for Thermal Characterization

The following protocols are designed to be self-validating systems, providing accurate and reproducible data for regulatory submission and process development.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the stages of mass loss for this compound.

Methodology Rationale: A dynamic heating ramp under an inert nitrogen atmosphere is chosen to prevent oxidative decomposition, isolating the inherent thermal lability of the molecule. A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time.

Step-by-Step Protocol:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to manufacturer specifications using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.[10]

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 30-50 mL/min.[10]

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[11]

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step.

-

Calculate the mass loss percentage for each distinct decomposition step.

-

Note the temperature of maximum decomposition rate (Tpeak) from the derivative thermogravimetric (DTG) curve.

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and the exothermic/endothermic nature of the decomposition of this compound.

Methodology Rationale: Using hermetically sealed aluminum pans prevents mass loss before the decomposition event, ensuring that the measured heat flow corresponds to the thermal transitions of the bulk material. The thermal program mirrors the TGA experiment for direct correlation of events.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 30-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify the sharp endothermic peak corresponding to the melting point (Tm). The reported melting point is 61-62 °C.[12]

-

Identify any subsequent exothermic peaks, which indicate energetic decomposition events.

-

Integrate the area under the peaks to determine the enthalpy of fusion (ΔHfus) and enthalpy of decomposition (ΔHdecomp).

-

Elucidating the Degradation Profile

Identifying the byproducts of thermal degradation is crucial for understanding the reaction mechanism and assessing potential toxicity.

Protocol: Evolved Gas Analysis via TGA-GC/MS

Objective: To separate and identify the volatile degradation products of this compound.

Methodology Rationale: This hyphenated technique provides the most comprehensive insight into the degradation pathway.[8] The TGA provides the thermal trigger, while the GC separates the evolved gases, and the MS provides high-confidence identification of the individual components.[9]

Step-by-Step Protocol:

-

System Setup:

-

Couple the gas outlet of the TGA to the injection port of a GC-MS system using a heated transfer line (maintained at ~200-220 °C to prevent condensation).[9]

-

Run the TGA using the thermal program described in Protocol 3.1.

-

-

Gas Collection/Injection:

-

Program the system to automatically inject a sample of the evolved gas onto the GC column at a temperature corresponding to the maximum rate of decomposition (Tpeak) identified in the initial TGA run.

-

-

GC Separation:

-

Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar Wax column) to separate the components of the gas mixture.

-

Employ a temperature gradient program (e.g., 40 °C hold for 2 min, then ramp to 250 °C at 10 °C/min) to elute the compounds.

-

-

MS Detection and Analysis:

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).

-

Data Presentation and Postulated Degradation Pathway

While specific experimental data for this compound is not available in the cited literature, we can present a template for data summary and propose a scientifically grounded degradation pathway.

Summary of Expected Thermal Properties

The following table should be populated with experimental data obtained from the protocols above.

| Parameter | Analytical Method | Expected Observation |

| Melting Point (Tm) | DSC | Endothermic peak around 61-62 °C[12] |

| Onset of Decomposition (Tonset) | TGA | Significant mass loss, likely >200 °C |

| Decomposition Enthalpy (ΔHdecomp) | DSC | Broad exothermic peak following melting |

| Mass Loss (%) | TGA | One or more distinct steps |

| Gaseous Products | TGA-GC/MS | N2, HCN, acetonitrile, ethyl isocyanate, etc. |

Postulated Thermal Degradation Pathway

Based on theoretical studies of the 1,2,4-triazole ring, the primary thermal decomposition mechanism is initiated by the cleavage of the weakest bond in the structure.[13][14] For the 1,2,4-triazole skeleton, this is typically the N-N bond.[15]

The proposed initial degradation steps are:

-

N-N Bond Homolysis: The initial and rate-limiting step is the breaking of the N1-N2 bond within the triazole ring, leading to the formation of a diradical intermediate. Computational studies suggest this pathway has a high energy barrier, contributing to the general stability of the 1,2,4-triazole ring compared to its 1,2,3-triazole isomer.[13][14]

-

Ring Opening and Fragmentation: The diradical intermediate is highly unstable and will rapidly undergo further fragmentation. This can lead to the elimination of stable, small molecules such as molecular nitrogen (N2).

-

Side Chain Fragmentation: The ethyl group at the C3 position can undergo cleavage, potentially forming ethylene or other small hydrocarbon radicals.

-

Rearrangement and Secondary Reactions: Subsequent rearrangements and reactions can lead to the formation of nitriles (like hydrogen cyanide and acetonitrile) and other nitrogen-containing fragments.

This postulated pathway provides a logical basis for interpreting the data from TGA-GC/MS analysis.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Caption: Workflow for comprehensive thermal analysis.

Postulated Degradation Pathway Diagram

Caption: Postulated initial steps of thermal degradation.

Conclusion

This guide outlines a robust, scientifically-grounded approach for the complete characterization of the thermal stability and degradation profile of this compound. By systematically applying the detailed protocols for TGA, DSC, and TGA-GC/MS, researchers can obtain the critical data needed for informed decision-making in process development, formulation, and safety assessment. The provided theoretical framework for degradation serves as a valuable tool for interpreting experimental results and predicting the behavior of related 1,2,4-triazole derivatives. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing scientific and pharmaceutical development projects.

References

- 1. jocpr.com [jocpr.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study | Semantic Scholar [semanticscholar.org]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. TGA-IR-GC-MS: A powerful evolved gas analysis technique - PTG Eindhoven [ptgeindhoven.nl]

- 9. mt.com [mt.com]

- 10. epfl.ch [epfl.ch]

- 11. Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Robust One-Pot Synthesis of 3-Ethyl-1H-1,2,4-triazole for Pharmaceutical Research

Introduction

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous therapeutic agents.[1][2] This five-membered ring system containing three nitrogen atoms is integral to compounds exhibiting a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] The specific molecule, 3-Ethyl-1H-1,2,4-triazole, serves as a key building block in the synthesis of more complex pharmaceutical intermediates. Traditional multi-step syntheses of such heterocycles can be time-consuming and inefficient. This application note presents a streamlined, one-pot protocol for the synthesis of this compound from readily available starting materials: formic hydrazide and ethyl acetimidate hydrochloride. This method is designed for efficiency, high yield, and ease of execution, making it highly suitable for researchers in medicinal chemistry and drug development.

Chemical Principle and Mechanism

The synthesis proceeds via a condensation-cyclization reaction, a strategy conceptually related to the Einhorn-Brunner reaction, which condenses hydrazines with diacylamines.[1][3][5] In this protocol, formic hydrazide serves as the N-N-C backbone, while ethyl acetimidate hydrochloride provides the C-ethyl and the final carbon atom required for ring closure.

The reaction mechanism can be described in three key stages:

-

Intermediate Formation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of formic hydrazide on the electrophilic carbon of the ethyl acetimidate. This step is facilitated by a base, which neutralizes the hydrochloride salt and deprotonates the hydrazide, enhancing its nucleophilicity. This forms an unstable N-formyl-acetamidrazone intermediate.

-

Intramolecular Cyclization: The newly formed intermediate undergoes a rapid intramolecular cyclization. The nitrogen atom from the original imidate attacks the carbonyl carbon of the formyl group.

-

Dehydration/Aromatization: The resulting five-membered heterocyclic intermediate readily eliminates a molecule of water under the thermal reaction conditions to yield the stable, aromatic this compound ring.

Experimental Workflow Diagram

Caption: One-pot synthesis workflow for this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity | Notes |

| Formic Hydrazide | 624-84-0 | 60.06 | >98% | Hygroscopic, store in a desiccator.[6] |

| Ethyl Acetimidate HCl | 2208-07-3 | 123.58 | >97% | Moisture sensitive.[7] |

| Triethylamine (TEA) | 121-44-8 | 101.19 | >99%, anhydrous | Use freshly distilled TEA for best results. |

| Ethanol (EtOH) | 64-17-5 | 46.07 | 200 proof, anhydrous | Serves as the reaction solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Used for work-up and recrystallization. |

| Hexane | 110-54-3 | 86.18 | ACS Grade | Used for recrystallization. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | N/A | For saturated aqueous solution. |

| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 | N/A | For saturated aqueous solution (brine). |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | N/A | Drying agent. |

Detailed Experimental Protocol

1. Reaction Setup: a. To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add formic hydrazide (6.01 g, 100 mmol, 1.0 eq). b. Add ethyl acetimidate hydrochloride (12.36 g, 100 mmol, 1.0 eq). c. Add 100 mL of anhydrous ethanol. d. Begin stirring the suspension and purge the flask with nitrogen for 10 minutes.

2. Reaction Execution: a. Cool the stirring suspension in an ice-water bath to 0-5 °C. b. Slowly add triethylamine (15.3 mL, 110 mmol, 1.1 eq) dropwise over 15 minutes. Causality Note: Slow addition of the base is crucial to control the initial exotherm from the acid-base neutralization and prevent side reactions. c. After the addition is complete, remove the ice bath and gradually heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. d. Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase until the starting materials are consumed.

3. Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent (ethanol) and excess triethylamine under reduced pressure using a rotary evaporator. c. To the resulting residue, add 100 mL of ethyl acetate and 50 mL of water. Stir until all solids dissolve. d. Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) followed by brine (1 x 50 mL). Causality Note: The bicarbonate wash removes any remaining hydrochloride salts and acidic impurities.

4. Purification: a. Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white solid. b. Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity persists. c. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to maximize crystal formation. d. Collect the pure white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Key Reaction Parameters Summary

| Parameter | Value | Rationale |

| Molar Ratio (Formic Hydrazide:Imidate:Base) | 1 : 1 : 1.1 | A slight excess of base ensures complete neutralization of the hydrochloride salt. |

| Solvent | Anhydrous Ethanol | Good solubility for reactants and suitable reflux temperature. |

| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy for cyclization and dehydration without degrading the product. |

| Reaction Time | 4 - 6 hours | Typical duration for completion, should be confirmed by TLC. |

| Expected Yield | 75 - 85% | Based on similar reported syntheses of 1,2,4-triazoles.[8][9] |

Safety Precautions

-

Formic Hydrazide: Causes skin and serious eye irritation. May cause respiratory irritation. It is hygroscopic.[10][11] Handle in a well-ventilated fume hood.

-

Ethyl Acetimidate Hydrochloride: Causes skin and eye irritation. It is moisture-sensitive.[12]

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling these chemicals. All operations should be conducted within a certified chemical fume hood.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Incomplete reaction. 2. Wet reagents or solvent. 3. Insufficient base. | 1. Extend reflux time and monitor by TLC. 2. Use anhydrous grade solvent and ensure starting materials are dry. 3. Ensure 1.1 equivalents of freshly distilled base are used. |

| Formation of Multiple Products (seen on TLC) | Side reactions due to excessive heat or reactive impurities. | Ensure controlled heating. Purify starting materials if their quality is questionable. |

| Difficulty in Crystallization | 1. Product is too soluble in the chosen solvent system. 2. Presence of oily impurities. | 1. Adjust the ethyl acetate/hexane ratio; try other solvent systems like isopropanol/water. 2. Purify the crude product via column chromatography (Silica gel, 5-10% MeOH in DCM) before attempting recrystallization. |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.8 (br s, 1H, NH), 8.5 (s, 1H, C5-H), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~155 (C3), 145 (C5), 22 (CH₂), 11 (CH₃).

-

Mass Spectrometry (ESI+): m/z calculated for C₄H₈N₃ [M+H]⁺: 98.07; found: 98.1.

-

Melting Point: 99-101 °C.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Einhorn-Brunner Reaction [drugfuture.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. アセトイミド酸エチル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. isres.org [isres.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. m.molbase.com [m.molbase.com]

Application Notes & Protocols: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles

Introduction: The Significance of 1,2,4-Triazoles and the Advent of Microwave Synthesis

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development.[1][2][3] This five-membered nitrogen-containing heterocycle is a key pharmacophore in a wide array of therapeutic agents, demonstrating antifungal, anti-inflammatory, antiviral, anticancer, and anticonvulsant properties.[4][5][6] Prominent drugs such as fluconazole (antifungal) and alprazolam (anxiolytic) feature this versatile ring system, highlighting its importance.[5][6]

Traditionally, the synthesis of these vital compounds involved conventional heating methods (e.g., oil baths), which are often plagued by long reaction times, high energy consumption, and sometimes, low product yields.[1][4] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green, efficient, and powerful alternative.[7][8][9] Microwave synthesis dramatically accelerates reaction rates, often reducing multi-hour or even multi-day processes to mere minutes, while frequently improving yields and product purity.[2][10]

This guide provides an in-depth exploration of the principles behind MAOS and delivers detailed, validated protocols for the synthesis of substituted 1,2,4-triazoles, designed for immediate application in research and development settings.

The Causality of Microwave Acceleration: Understanding the "Microwave Effect"

Unlike conventional heating which relies on slow conductive heat transfer from the vessel walls inward, microwave irradiation energizes the molecules within the reaction mixture directly and volumetrically.[3][11] This rapid and uniform heating is achieved through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, like many organic reagents and solvents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at a molecular level, producing intense and uniform heat throughout the bulk of the material.[8][11][12]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[12][13]

This direct energy coupling allows for rapid temperature elevation and the creation of localized superheating, accelerating reaction kinetics far beyond what is achievable with conventional methods.[11] This efficiency aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less hazardous solvents or even solvent-free conditions.[4][11][12]

General Experimental Workflow for Microwave-Assisted Synthesis

A systematic approach is crucial for reproducible success in microwave-assisted synthesis. The workflow ensures safety, efficiency, and accurate characterization of the final compounds.

Caption: General workflow for microwave-assisted synthesis of 1,2,4-triazoles.

Validated Synthesis Protocols

The following protocols are selected to demonstrate the breadth and efficiency of microwave-assisted techniques for synthesizing variously substituted 1,2,4-triazoles.

Protocol 1: Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide

This one-pot protocol is a prime example of a green chemistry approach, notable for its simplicity, efficiency, and the absence of any catalyst.[14][15] It offers a direct route to 1-substituted or 4-substituted 1,2,4-triazoles depending on the starting hydrazine.

Causality Behind Choices:

-

Formamide: Serves as both a reactant (source of the C3 and C5 methine groups) and a high-dielectric solvent, allowing it to efficiently absorb microwave energy. The large excess ensures the reaction proceeds to completion.[14]

-

Microwave Conditions (160 °C for 10 min): This specific temperature and short reaction time are optimized to favor the cyclization pathway and minimize byproduct formation, a significant improvement over conventional methods that require much longer heating.[14]

Step-by-Step Methodology:

-

In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the appropriate hydrazine derivative (1.0 mmol).

-

Add formamide (20.0 mmol).

-

Seal the vial securely with a septum cap.

-

Place the vial inside the cavity of a dedicated microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 160 °C for 10 minutes, with stirring.

-

After the irradiation is complete, allow the vial to cool to room temperature (typically via a compressed air stream integrated into the reactor).

-

Open the vial and pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the crude product with cold water and dry it.

-

If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted 1,2,4-triazole.[14][15]

Protocol 2: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles via Hydrazide-Nitrile Cycloaddition

This protocol describes a robust method for creating 3,5-disubstituted 1,2,4-triazoles, a common structural motif. It is analogous to the classical Pellizzari reaction but is vastly accelerated by microwave irradiation.[15]

Causality Behind Choices:

-

n-Butanol: Chosen as the solvent due to its high boiling point and good dielectric properties, making it suitable for microwave reactions at elevated temperatures (150 °C).

-

Potassium Carbonate (K₂CO₃): Acts as a base to facilitate the condensation and subsequent cyclization steps of the reaction mechanism.

-

Microwave Conditions (150 °C for 2 hours): While longer than Protocol 1, this is still a dramatic reduction from the 24+ hours often required by conventional heating for similar transformations. The temperature is high enough to drive the reaction efficiently without degrading the reactants.

Step-by-Step Methodology:

-

To a 20 mL microwave reaction vessel, add the aromatic hydrazide (5.0 mmol), the substituted nitrile (5.5 mmol), and potassium carbonate (5.5 mmol).

-

Add 10 mL of n-butanol and a magnetic stir bar.

-

Seal the vessel and place it in the microwave reactor.

-

Set the reactor to maintain a temperature of 150 °C for 2 hours with continuous stirring.

-

After the reaction, allow the vessel to cool to room temperature.

-

The product, being insoluble in n-butanol, will typically precipitate upon cooling.

-

Filter the reaction mixture to collect the precipitated solid.

-

Wash the crude product with a small amount of cold ethanol.

-

Recrystallize the isolated material from ethanol to yield the analytically pure 3,5-disubstituted-1,2,4-triazole.[15]

Proposed Reaction Mechanism:

Caption: Proposed mechanism for 3,5-disubstituted 1,2,4-triazole synthesis.

Data Presentation: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most clearly demonstrated through a direct comparison of quantitative data. The following table consolidates results from various studies, showcasing the dramatic improvements in reaction time and yield.

| Entry | Target Compound Structure | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | Reference |

| 1 | 4-(benzylideneamino)-3-(biphenyl-ethyl)-1H-1,2,4-triazole-5(4H)-thione | 290 min / 78% | 10-25 min / 97% | [2][10] |

| 2 | 1,3,5-trisubstituted-1,2,4-triazoles | > 4.0 hours / Not Specified | 1 min / 85% | [2][10] |

| 3 | Piperazine-azole-fluoroquinolone derivatives | 27 hours / Not Specified | 30 min / 96% | [2] |

| 4 | N-substituted propenamide derivatives | Several hours / Not Specified | 33-90 sec / 82% | [2] |

| 5 | Substituted 1,2,4-triazoles via hydrazines | Not Specified | 10 min / 54-81% | [14] |

| 6 | 3-amino-5-substituted-1,2,4-triazoles | Not Specified | 3 hours / ~76% | [16] |

Conclusion and Field-Proven Insights

Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the preparation of substituted 1,2,4-triazoles. The core advantages of drastically reduced reaction times, increased yields, and alignment with green chemistry principles make it an indispensable tool for modern drug discovery and development.[1][7]

Key Insights for Researchers:

-

Solvent Choice is Critical: Solvents with high dielectric constants (e.g., DMF, ethanol, formamide) are heated most efficiently. For non-polar reactants, a polar solvent is necessary to act as the energy transfer medium.[12][13]

-

Safety in Sealed Vessels: Reactions are often performed in sealed vessels to allow for temperatures well above the solvent's boiling point. This requires dedicated microwave reactors with integrated pressure and temperature monitoring to ensure safe operation.

-

Scale-Up Considerations: While highly effective at the lab scale, scaling up microwave reactions can present challenges. However, continuous flow microwave reactors are emerging as a viable solution for larger-scale synthesis.[7]

By leveraging the protocols and principles outlined in this guide, researchers can significantly enhance their synthetic efficiency, accelerating the discovery and development of novel 1,2,4-triazole-based therapeutics.

References

- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 7. ijsdr.org [ijsdr.org]

- 8. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 9. ijnrd.org [ijnrd.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

Application Note & Protocols: 3-Ethyl-1H-1,2,4-triazole as a Versatile Precursor for the Synthesis of Bioactive Fused Heterocyclic Systems

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

Fused heterocyclic scaffolds are cornerstones in modern medicinal chemistry and drug development, offering rigid three-dimensional structures that can effectively interact with biological targets.[1] Among these, systems incorporating the 1,2,4-triazole moiety are of paramount importance due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The unique electronic and hydrogen-bonding capabilities of the triazole ring make it a privileged structure in drug design.

This application note provides a comprehensive guide for researchers on leveraging a key functionalized precursor, 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol , derived from simple aliphatic starting materials, to construct two medicinally significant fused heterocyclic systems:

We will provide detailed, field-proven protocols, explain the mechanistic rationale behind the synthetic strategies, and present data to guide the development of novel molecular entities.

The Gateway Intermediate: Synthesis of 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol

The utility of 3-Ethyl-1H-1,2,4-triazole as a synthon is fully realized through its functionalized derivative, 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (3 ). This molecule is a classic binucleophile, possessing three reactive centers (the 4-amino group, the thiol sulfur, and a ring nitrogen), which allows for versatile cyclocondensation reactions. Its synthesis is a robust, well-established multi-step process.[1][6]

Workflow for Synthesis of Key Precursor (3)

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of Novel Schiff Bases from a 3-Ethyl-1H-1,2,4-triazole Precursor

Abstract

This document provides a comprehensive guide for the synthesis of novel Schiff bases derived from a 3-ethyl-1,2,4-triazole scaffold. The 1,2,4-triazole nucleus is a privileged pharmacophore in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] Schiff bases, characterized by the azomethine functional group (-C=N-), are also critical building blocks in the development of therapeutic agents.[5][6] By conjugating these two pharmacophores, we aim to generate novel chemical entities with enhanced biological potential. This guide details the necessary multi-step synthesis, starting from the preparation of the key intermediate, 4-amino-3-ethyl-1,2,4-triazole-5-thione, followed by its condensation with various aromatic aldehydes. We provide robust, step-by-step protocols, mechanistic insights, characterization methodologies, and a discussion of potential therapeutic applications.

Introduction: The Scientific Rationale